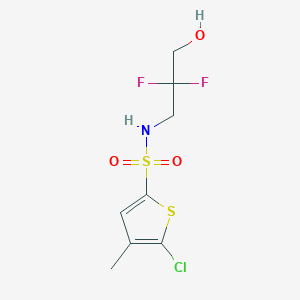![molecular formula C11H14ClNO3S B6628500 2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid](/img/structure/B6628500.png)
2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid, also known as CMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. CMPA is a derivative of the amino acid cysteine and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid has been found to exhibit various therapeutic effects in scientific research. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for treating various inflammatory diseases. Additionally, this compound has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid is not fully understood, but it is believed to exert its therapeutic effects through various pathways. This compound has been found to increase the expression of antioxidant enzymes, which helps to reduce oxidative stress and inflammation in cells. It has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can damage cells and contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in cells. This compound has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid has several advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. Additionally, this compound is readily available and can be synthesized in large quantities, making it a cost-effective option for research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its therapeutic effects. Additionally, this compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in these diseases. Additionally, research is needed to further understand the mechanism of action of this compound and to identify its specific targets in cells. Finally, more research is needed to determine the safety and efficacy of this compound in clinical trials, which will be essential for its potential use as a therapeutic agent in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound has been studied for its potential use in treating neurodegenerative diseases, inflammatory diseases, and cancer therapy. Its mechanism of action is not fully understood, but it is believed to exert its therapeutic effects through various pathways. This compound has several advantages for lab experiments, but there are also limitations to its use. Future research is needed to further understand the therapeutic potential of this compound and to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methylthiophene-2-carbonyl chloride with L-cysteine. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder with a melting point of 162-164°C.
Propriétés
IUPAC Name |
2-[(3-chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-3-4-7(11(15)16)13-10(14)9-8(12)6(2)5-17-9/h5,7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFLHPOPSUAASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=C(C(=CS1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)


![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)
![N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6628453.png)
![2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628469.png)
![6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6628475.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-3-methylpiperazin-2-one](/img/structure/B6628483.png)
![N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B6628486.png)
![2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile](/img/structure/B6628488.png)
![5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide](/img/structure/B6628492.png)
![N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine](/img/structure/B6628493.png)
![2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6628505.png)
